2-(环戊-1-烯-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

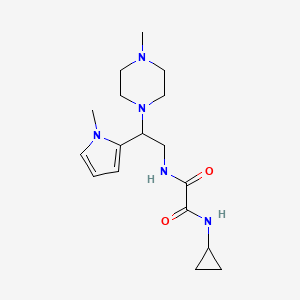

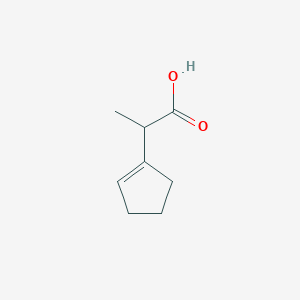

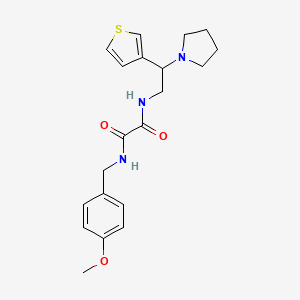

2-(Cyclopent-1-en-1-yl)propanoic acid is an organic compound with the chemical formula C8H12O2 . It has a molecular weight of 140.18 . The IUPAC name for this compound is 2-(cyclopenten-1-yl)propanoic acid . It appears as a liquid at room temperature .

Synthesis Analysis

The synthesis of 2-(Cyclopent-1-en-1-yl)propanoic acid or its derivatives has been reported in the literature . For instance, a new electron-donating polymer poly(2-(cyclopent-2-enyl)aniline) was synthesized, and synthesis parameters such as monomer-to-oxidant molar ratio and reaction duration were optimized .Molecular Structure Analysis

The molecular structure of 2-(Cyclopent-1-en-1-yl)propanoic acid can be represented by the InChI code: InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10) . The corresponding SMILES representation is: CC(C1=CCCC1)C(=O)O .Physical And Chemical Properties Analysis

2-(Cyclopent-1-en-1-yl)propanoic acid is a liquid at room temperature . It has a molecular weight of 140.18 and a chemical formula of C8H12O2 .科学研究应用

高度取代的吲哚啉和吲哚的合成

研究人员已经开发出通过烯酰胺和共轭炔烯的分子内 [4 + 2] 环加成反应合成取代的吲哚啉和吲哚的方法。此过程涉及使用 3-丁炔胺的衍生物,表明环烯基化合物在合成复杂杂环结构中的多功能性 (Dunetz 和 Danheiser,2005)。

转化为三取代环戊烯酮

另一项研究展示了通过分子内羟醛缩合将 2-烷基-2-(2-氧代丙基)环戊烷-1,3-二酮转化为三取代环戊-2-烯酮。此转化展示了环戊烯基化合物在创建具有显着合成和药用潜力的结构中的应用 (Schick 等人,1996)。

用于太阳能电池应用的有机敏化剂

有机敏化剂在太阳能电池中的发展也突出了环戊烯基衍生物的应用。合成了具有增强光子-电流转换效率的新型敏化剂,强调了这些化合物在可再生能源技术中的重要性 (Kim 等人,2006)。

流动光纳扎罗夫反应

已经报道了 2-呋喃基乙烯基酮的流动光纳扎罗夫反应,包括涉及环戊烯基部分的反应。这些反应提供了一种使传统上无反应的杂芳烯酮环化的方法,证明了环戊烯基化合物在合成具有生物活性的天然产物基序中的效用 (Ashley 等人,2018)。

格林纳达酰胺的绝对立体化学

通过合成相关的环丙基化合物确定了格林纳达酰胺的绝对立体化学,说明了环戊烯基衍生物在立体化学研究和天然产物合成中的作用 (Dulayymi 等人,2004)。

作用机制

Mode of Action

Given its structural similarity to other cyclopentenyl compounds, it may interact with biological targets in a similar manner .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Cyclopent-1-en-1-yl)propanoic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

属性

IUPAC Name |

2-(cyclopenten-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIAXGXUTFQFMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopent-1-en-1-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)

![2-Phenylindeno[2,1-b]pyran-9-carbaldehyde](/img/structure/B2986253.png)

![6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2986254.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2986262.png)